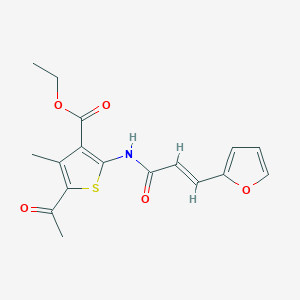
Ethyl 5-acetyl-2-((3-(2-furyl)acryloyl)amino)-4-methyl-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-acetyl-2-((3-(2-furyl)acryloyl)amino)-4-methyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-acetyl-2-((3-(2-furyl)acryloyl)amino)-4-methyl-3-thiophenecarboxylate can be achieved through a multi-step process involving several key reactions:
Chloroethylation of Ethyl 2-furoate: This step involves the reaction of ethyl 2-furoate with chloroethyl compounds to introduce the chloroethyl group.
Substitution of Chlorine with Acetoxy Group: The chloroethyl intermediate is then reacted with an acetoxy group to replace the chlorine atom.
Methanolysis of the Acetate: The acetoxy intermediate undergoes methanolysis in the presence of sodium methylate to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-2-((3-(2-furyl)acryloyl)amino)-4-methyl-3-thiophenecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like the Jones reagent to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) is commonly used.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl 5-acetyl-2-((3-(2-furyl)acryloyl)amino)-4-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-acetyl-2-((3-(2-furyl)acryloyl)amino)-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-2,5-dimethylfuran: A similar compound with a furan ring and acetyl group.
Tri(2-furyl)phosphine: Another compound with a furan ring, used in organic synthesis.
Properties
Molecular Formula |
C17H17NO5S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H17NO5S/c1-4-22-17(21)14-10(2)15(11(3)19)24-16(14)18-13(20)8-7-12-6-5-9-23-12/h5-9H,4H2,1-3H3,(H,18,20)/b8-7+ |
InChI Key |
ANUURSOSEYTFBR-BQYQJAHWSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)/C=C/C2=CC=CO2 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C=CC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















